molecular formula C7H4ClN B1603020 4-Chloro-2-ethynylpyridine CAS No. 1010115-57-7

4-Chloro-2-ethynylpyridine

Cat. No. B1603020
M. Wt: 137.56 g/mol
InChI Key: XMDWKQRXYIYQHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylpyridine is a derivative of pyridine . It is a solid substance .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-ethynylpyridine is C7H4ClN . The InChI code is 1S/C7H4ClN/c1-2-7-5-6 (8)3-4-9-7/h1,3-5H .


Physical And Chemical Properties Analysis

4-Chloro-2-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, characterization, and reactivity of heterocyclic molecules including derivatives related to 4-Chloro-2-ethynylpyridine. These compounds were evaluated for their potential in non-linear optics due to their favorable hyperpolarizability values. The research highlighted their stability and charge transfer capabilities, suggesting applications in electronic materials and molecular electronics (Murthy et al., 2017).

Chemical Reactions and Applications

  • Another study demonstrated the hydrohalogenation of 2-ethynylpyridines, where the compound efficiently reacts with hydrochloric acid to form pyridinium salts. This reaction underlines the compound's utility in synthesizing halogenated derivatives, which could be pivotal in developing new chemical entities for various industrial applications (Muragishi et al., 2017).

Molecular Electronics and Sensor Development

  • Research on electrode modification using iron metallophthalocyanine integrated with ethynylpyridine has shown promising electrocatalytic abilities. This suggests its application in developing sensors or catalytic surfaces with high sensitivity and stability (Coates & Nyokong, 2012).

Antimicrobial and Tuberculosis Research

  • A study on the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines explored their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties. This research opens pathways for the development of new therapeutic agents against tuberculosis, showcasing the compound's potential in medicinal chemistry (Dilebo et al., 2021).

Agricultural Applications

  • An evaluation of 2-ethynylpyridine as a soil nitrification inhibitor demonstrated its effectiveness in reducing the nitrification of fertilizers in soil. This suggests its potential application in agriculture to enhance fertilizer efficiency and reduce nitrogen loss (McCarty & Bremner, 1990).

Safety And Hazards

4-Chloro-2-ethynylpyridine is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

properties

IUPAC Name

4-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWKQRXYIYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634111
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethynylpyridine

CAS RN

1010115-57-7
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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